molecular formula C7H3BrFNO4 B12850320 5-Bromo-3-fluoro-2-nitrobenzoic acid

5-Bromo-3-fluoro-2-nitrobenzoic acid

Cat. No.: B12850320
M. Wt: 264.00 g/mol
InChI Key: KFAFCTMISBRSAW-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-nitrobenzoic acid is a multifunctional aromatic building block with significant utility in medicinal chemistry and organic synthesis. Its molecular formula is C 7 H 3 BrFNO 4 and it has a molecular weight of 264.01 g/mol . The compound features three distinct electrophilic sites—a bromine, a fluorine, and a nitro group—attached to a benzoic acid core, enabling a wide range of nucleophilic substitution and metal-catalyzed cross-coupling reactions. This makes it a valuable precursor for synthesizing various benzofused heterobicyclic systems, such as quinazolinones and other nitrogen-containing heterocycles that are prevalent in pharmaceutical research . The strategic placement of the substituents on the benzene ring allows for regioselective functionalization. The carboxylic acid group provides a handle for further derivatization into amides or esters, or can serve as a directing group in metallation reactions. Researchers value this compound for exploring structure-activity relationships (SAR) in drug discovery programs. It is offered exclusively for research and development purposes. Safety Note: For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Please consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrFNO4

Molecular Weight

264.00 g/mol

IUPAC Name

5-bromo-3-fluoro-2-nitrobenzoic acid

InChI

InChI=1S/C7H3BrFNO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12)

InChI Key

KFAFCTMISBRSAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])F)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 3 Fluoro 2 Nitrobenzoic Acid

Retrosynthetic Approaches to the 5-Bromo-3-fluoro-2-nitrobenzoic Acid Core Structure

A retrosynthetic analysis of this compound suggests several potential disconnection pathways. The primary disconnections involve the carbon-halogen and carbon-nitrogen bonds, which are typically formed through electrophilic aromatic substitution reactions.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Disconnection A (C-Br bond): This pathway involves the late-stage bromination of a 3-fluoro-2-nitrobenzoic acid precursor. The feasibility of this step is highly dependent on the directing effects of the existing fluoro, nitro, and carboxyl groups. The nitro and carboxyl groups are strongly deactivating and meta-directing, while the fluoro group is a deactivating ortho, para-director. organicchemistrytutor.comyoutube.comsavemyexams.comlibretexts.org This complex interplay of directing effects makes predicting the regioselectivity of bromination challenging.

Disconnection B (C-N bond): This approach considers the nitration of a 3-bromo-5-fluorobenzoic acid precursor. The bromo and fluoro substituents are ortho, para-directing, while the carboxyl group is meta-directing. organicchemistrytutor.comyoutube.comsavemyexams.comlibretexts.org The nitration would likely occur at the position ortho to the fluorine and meta to the bromine and carboxyl groups, potentially leading to the desired product.

Disconnection C (from an aniline (B41778) precursor): An alternative multi-step approach could involve the synthesis of a corresponding aniline derivative, such as 2-amino-3-fluoro-5-bromobenzoic acid, followed by a Sandmeyer-type reaction to introduce the nitro group. This route circumvents the challenges of direct electrophilic substitution for the final functionalization step. A similar strategy has been reported for the synthesis of related polysubstituted haloaromatic compounds. google.com

Precursor Identification and Targeted Synthesis Pathways

Based on the retrosynthetic analysis, several key precursors can be identified, each with its own targeted synthetic pathway.

Nitration Protocols for Related Halogenated Benzoic Acid Substrates

The synthesis of nitroaromatic compounds is a well-established field, with nitration being the primary method for their preparation. chemicalbook.comguidechem.com The reaction typically involves the use of a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. chemicalbook.comguidechem.com

For instance, the synthesis of 5-fluoro-2-nitrobenzoic acid, a potential precursor in one of the retrosynthetic pathways, is achieved by the nitration of 3-fluorobenzoic acid. chemicalbook.comguidechem.comgoogle.com This reaction demonstrates the directing effect of the fluorine and carboxylic acid groups. A detailed procedure involves adding fuming nitric acid to a solution of 3-fluorobenzoic acid in concentrated sulfuric acid at low temperatures (e.g., 0 °C), resulting in a high yield of the desired product. chemicalbook.comguidechem.com

Similarly, the nitration of other halogenated benzoic acids is a common practice. The conditions can be adjusted to control the regioselectivity, although the formation of isomeric byproducts is a common challenge. google.com

Table 1: Examples of Nitration Reactions on Substituted Benzoic Acids

Starting MaterialReagentsProductYieldReference
3-Fluorobenzoic acidFuming HNO₃, H₂SO₄5-Fluoro-2-nitrobenzoic acid97% chemicalbook.comguidechem.com
3-FluorobenzaldehydeFuming HNO₃, H₂SO₄5-Fluoro-2-nitrobenzoic acid71% guidechem.com
2,4-dichloro-5-fluoro acetophenoneFuming HNO₃, H₂SO₄2,4-dichloro-5-fluoro-3-nitrobenzoic acidHigh

Regioselective Bromination of Fluorinated Nitrobenzoic Acid Scaffolds

The introduction of a bromine atom onto a fluorinated nitrobenzoic acid scaffold is a critical and challenging step. The aromatic ring is highly deactivated due to the presence of the nitro and carboxyl groups, making electrophilic substitution difficult. organicchemistrytutor.comyoutube.comsavemyexams.com Furthermore, the directing effects of the existing substituents must be carefully considered to achieve the desired regioselectivity. organicchemistrytutor.comyoutube.comsavemyexams.comlibretexts.org

The fluorine atom directs ortho and para, the nitro group directs meta, and the carboxyl group also directs meta. In the case of 3-fluoro-2-nitrobenzoic acid, the positions are influenced as follows:

Position 4: Para to the fluorine (activating), meta to the nitro (deactivating), and ortho to the carboxyl (sterically hindered).

Position 5: Meta to the fluorine (not strongly influenced), meta to the nitro (deactivating), and meta to the carboxyl (deactivating).

Position 6: Ortho to the fluorine (activating), ortho to the nitro (sterically hindered and deactivated), and para to the carboxyl (deactivating).

Given these competing effects, achieving selective bromination at the 5-position is not straightforward and would likely require carefully optimized conditions. General methods for the bromination of deactivated aromatic compounds often employ harsher conditions or specific brominating agents.

Multi-step Synthetic Sequences for Complex Halogenated Nitroaromatics

Due to the challenges of direct and regioselective functionalization, multi-step synthetic sequences are often employed for the preparation of complex halogenated nitroaromatics. google.compressbooks.publibretexts.orglibretexts.org These sequences can involve the strategic introduction and modification of functional groups to control the regiochemical outcome of subsequent reactions.

One potential multi-step route to this compound could start from a more readily available precursor and build the functionality step-by-step. For example, a synthetic pathway could be envisioned starting from 3-bromo-5-fluorotoluene (B1272607). This would involve:

Nitration of 3-bromo-5-fluorotoluene.

Oxidation of the methyl group to a carboxylic acid.

The order of these steps is crucial. Nitration of 3-bromo-5-fluorotoluene would likely be directed by the ortho, para-directing bromo and fluoro groups, potentially leading to a mixture of isomers. Subsequent oxidation would then yield the corresponding benzoic acids.

An alternative approach, as suggested by related syntheses, could involve a Sandmeyer-type reaction. google.com This would entail the synthesis of an appropriately substituted aniline, diazotization, and subsequent introduction of the nitro group. For example, starting from 2,4-dichloro-3-fluoro-aniline, a sequence of bromination, reduction, and diazotization has been used to prepare 5-bromo-1,3-dichloro-2-fluoro-benzene. google.com A similar conceptual framework could be adapted for the synthesis of the target benzoic acid.

Optimization of Reaction Conditions and Yield Enhancement

The successful synthesis of this compound hinges on the optimization of reaction conditions to maximize yield and minimize the formation of unwanted isomers. Key parameters to consider include the choice of reagents, solvent, temperature, and reaction time.

For the nitration step, controlling the temperature is critical to prevent over-nitration and decomposition. The use of a mixture of fuming nitric acid and concentrated sulfuric acid is a standard protocol that generally provides high yields. chemicalbook.comguidechem.comgoogle.com

The bromination of the highly deactivated ring is the most challenging step. Traditional methods using Br₂ with a Lewis acid catalyst may not be effective. More potent brominating agents or harsher conditions might be necessary.

Table 2: Potential Brominating Systems for Deactivated Aromatic Rings

Brominating SystemComments
Br₂/H₂SO₄/HNO₃Harsh conditions, potential for side reactions.
N-Bromosuccinimide (NBS) in H₂SO₄Can be effective for deactivated systems.
Sodium bromate (B103136) (NaBrO₃) in strong acidA powerful brominating agent for deactivated rings.

Catalytic Strategies in Aromatic Functionalization

While traditional electrophilic substitution reactions are fundamental, modern catalytic methods offer potential advantages in terms of selectivity and efficiency. The development of catalysts for the regioselective functionalization of aromatic C-H bonds is an active area of research. researchgate.netelsevierpure.comresearchgate.net

For the bromination step, the use of zeolite catalysts has been shown to promote para-selectivity in the bromination of some aromatic compounds. researchgate.netelsevierpure.com While not directly applicable to achieving the meta-bromination required in one of the proposed retrosynthetic routes, this highlights the potential of catalytic systems to influence regioselectivity.

Furthermore, transition metal-free catalytic systems for the regioselective bromination of aromatic compounds are being developed, which could offer milder and more environmentally friendly alternatives. researchgate.net Research into catalysts that can effectively control the regiochemistry of electrophilic substitution on highly complex and deactivated aromatic systems is ongoing and may provide more direct and efficient routes to compounds like this compound in the future.

Control of Regio- and Chemoselectivity

The successful synthesis of this compound hinges on a multi-step approach that leverages the directing effects of the substituents at each stage. A logical and commonly employed retrosynthetic analysis suggests a pathway beginning with a pre-functionalized toluene (B28343) derivative, which then undergoes nitration followed by oxidation of the methyl group.

A plausible synthetic route commences with the commercially available compound 3-bromo-5-fluorotoluene. This starting material already possesses the desired 1,3,5-substitution pattern of the bromine and fluorine atoms. The subsequent steps must then be controlled to introduce the nitro and carboxyl groups at the correct remaining positions.

Nitration of 3-Bromo-5-fluorotoluene

The key step in controlling the regiochemistry is the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 3-bromo-5-fluorotoluene. The position of the incoming nitro group (–NO₂) is determined by the cumulative directing effects of the substituents already on the ring: the methyl group (–CH₃), the bromine atom (–Br), and the fluorine atom (–F).

Methyl Group (–CH₃): This is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. savemyexams.comlibretexts.org

Halogens (–F and –Br): Both fluorine and bromine are deactivating groups due to their strong electron-withdrawing inductive effects. However, they are also ortho, para-directors because their lone pairs of electrons can be donated to the ring through resonance, stabilizing the carbocation intermediates formed during ortho and para attack. libretexts.org

In the case of 3-bromo-5-fluorotoluene, the positions open for substitution are C2, C4, and C6. The directing effects of the existing substituents on these positions are as follows:

The methyl group at C1 directs to positions C2, C4, and C6.

The bromine at C3 directs to positions C2, C4, and C6.

The fluorine at C5 directs to positions C2, C4, and C6.

While all available positions are activated by all three substituents to some extent, the activating effect of the methyl group is generally dominant over the deactivating halogens. This suggests that the positions ortho and para to the methyl group will be the most favored sites for nitration. The position C2 is ortho to the methyl group but is sterically hindered by the adjacent bromine atom. Therefore, the primary products expected from the nitration of 3-bromo-5-fluorotoluene are 5-bromo-3-fluoro-2-nitrotoluene and 5-bromo-3-fluoro-4-nitrotoluene.

The precise ratio of these isomers can be influenced by the reaction conditions, such as the choice of nitrating agent (e.g., nitric acid in sulfuric acid, or a nitronium salt) and the reaction temperature. To favor the formation of the desired 5-bromo-3-fluoro-2-nitrotoluene, conditions that minimize steric hindrance or enhance electronic effects at the C2 position would be necessary. For instance, the use of a less bulky nitrating agent or lower temperatures might influence the regioselectivity.

Oxidation of the Methyl Group

Once the desired 5-bromo-3-fluoro-2-nitrotoluene isomer is synthesized and isolated, the final step is the oxidation of the methyl group to a carboxylic acid. This is a chemoselective transformation, as the oxidizing agent must selectively react with the methyl group without affecting the other functional groups on the aromatic ring. Fortunately, the nitro- and halo-substituted aromatic ring is generally resistant to oxidation under conditions used to oxidize a benzylic methyl group.

Common and effective methods for this oxidation include the use of strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in an aqueous solution, or chromic acid (H₂CrO₄). The reaction is typically carried out under heating to drive the reaction to completion. The choice of solvent and reaction temperature is critical to ensure complete oxidation while minimizing side reactions.

StepReactantReagents and ConditionsProductSelectivity Control
1. Nitration 3-Bromo-5-fluorotolueneHNO₃, H₂SO₄5-Bromo-3-fluoro-2-nitrotolueneThe directing effects of the methyl, bromo, and fluoro groups guide the incoming nitro group. The activating methyl group is the dominant director, favoring substitution at positions ortho and para to it. Reaction conditions can be optimized to favor the formation of the 2-nitro isomer over other isomers.
2. Oxidation 5-Bromo-3-fluoro-2-nitrotolueneKMnO₄, H₂O, heat or H₂CrO₄This compoundThe methyl group is selectively oxidized to a carboxylic acid. The aromatic ring with its electron-withdrawing nitro and halo substituents is resistant to oxidation under these conditions, ensuring high chemoselectivity.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Fluoro 2 Nitrobenzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of various derivatives such as esters and amides.

5-Bromo-3-fluoro-2-nitrobenzoic acid can be readily converted to its corresponding esters via Fischer esterification. This acid-catalyzed reaction with an alcohol, typically in excess, proceeds under reflux conditions to yield the ester product. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to either use a large excess of the alcohol or remove the water formed during the reaction, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

Common alcohols used for this transformation include methanol and ethanol to produce the methyl and ethyl esters, respectively. The reaction is typically catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). For instance, the esterification of a similar compound, 3-bromo-5-nitrobenzoic acid, with ethanol is achieved using thionyl chloride at 80°C, affording the ethyl ester in high yield. chemicalbook.com A patent describing the preparation of methyl 5-fluoro-2-methyl-3-nitrobenzoate also highlights the use of methanol in the esterification step following nitration. google.com

The general mechanism for the Fischer esterification of this compound involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A subsequent proton transfer and elimination of a water molecule leads to the formation of the ester.

A representative data table for the esterification of this compound is presented below, based on typical conditions for similar substrates.

AlcoholCatalystReaction ConditionsProductYield (%)
MethanolH₂SO₄Reflux, 6-8 hoursMethyl 5-bromo-3-fluoro-2-nitrobenzoate>90
EthanolSOCl₂80°C, 4 hoursEthyl 5-bromo-3-fluoro-2-nitrobenzoate~99

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a potential transformation for this compound, particularly under thermal conditions. The presence of the electron-withdrawing nitro group ortho to the carboxylic acid can influence the ease of this reaction. Generally, the thermal decarboxylation of aromatic carboxylic acids requires high temperatures.

One possible pathway is a hydrothermal decarboxylation, which has been studied for halogenated benzoic acids. For instance, the decarboxylation of pentafluorobenzoic acid has been investigated under hydrothermal conditions, showing first-order kinetics. researchgate.net This suggests that this compound could undergo decarboxylation in high-temperature water.

Another potential route is copper-catalyzed decarboxylation. This method is often effective for aryl carboxylic acids and can proceed under milder conditions than purely thermal decarboxylation. The mechanism would likely involve the formation of a copper carboxylate intermediate, followed by the extrusion of CO₂ and subsequent proto-demetalation to yield 1-bromo-3-fluoro-2-nitrobenzene.

The mechanism of uncatalyzed thermal decarboxylation of benzoic acids can be complex. For ortho-substituted benzoic acids, the substituent can participate in the transition state. However, for this compound, a direct C-C bond cleavage is the more probable mechanism, facilitated by the electronic destabilization caused by the substituents.

Nitro Group Reactivity and Reduction Strategies

The nitro group is a key functional moiety that significantly influences the chemical properties of the aromatic ring and is itself susceptible to various transformations, most notably reduction.

The selective reduction of the nitro group in this compound to an amino group is a synthetically valuable transformation, yielding 2-amino-5-bromo-3-fluorobenzoic acid. This product serves as an important intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.

Several methods can be employed for this reduction, with the choice of reducing agent being crucial to avoid the reduction of the carboxylic acid or the cleavage of the carbon-halogen bonds. Common reagents for the selective reduction of aromatic nitro groups include:

Metal/Acid Systems: A classic and widely used method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl).

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. Careful control of reaction conditions is necessary to ensure the selectivity of the reduction.

Transfer Hydrogenation: Reagents like ammonium formate or hydrazine can be used as a source of hydrogen in the presence of a catalyst like Pd/C.

The product of this reduction, 2-amino-5-bromo-3-fluorobenzoic acid, is a known compound, indicating the feasibility and utility of this reaction. nih.gov

Besides reduction, the nitro group on the aromatic ring can undergo other transformations. One notable reaction is its participation as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is particularly favored when the aromatic ring is highly activated by other electron-withdrawing groups. While less common than halogen displacement, the displacement of a nitro group by a nucleophile is a known process.

Halogen Substituent Reactivity in the Aromatic Ring

The presence of two different halogen atoms, bromine and fluorine, on the aromatic ring of this compound, opens up possibilities for selective functionalization through reactions that target these substituents. The reactivity of these halogens is significantly influenced by the strong electron-withdrawing effect of the ortho-nitro group.

This electron-withdrawing effect makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr) . In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the nitro group ortho and para to the halogens is crucial for the stabilization of this negatively charged intermediate.

In the case of this compound, the fluorine atom at the 3-position is ortho to the nitro group, while the bromine atom at the 5-position is para. Both positions are activated towards nucleophilic attack. However, in SNAr reactions, the reactivity order of halogens as leaving groups is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, making the carbon atom it is attached to more electrophilic. Therefore, it is expected that the fluorine atom would be preferentially substituted by a nucleophile.

The bromine atom, on the other hand, is an excellent handle for palladium-catalyzed cross-coupling reactions . These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. Thus, the bromo substituent at the 5-position of this compound (or its ester derivatives) can selectively participate in reactions such as:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This is a versatile method for the synthesis of biaryl compounds. tcichemicals.com

Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to produce an alkynylated aromatic compound. organic-chemistry.org

These cross-coupling reactions are typically performed on the ester derivatives of the carboxylic acid to avoid potential interference from the acidic proton. The selective reactivity of the bromine atom in these transformations allows for the introduction of a wide range of substituents at the 5-position of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) at Fluorine and Bromine Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing strong electron-withdrawing groups. In this compound, the aromatic ring is rendered significantly electron-deficient by the potent electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups, making it highly susceptible to nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the electron-poor aromatic ring at the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, typically fast step, the leaving group is expelled, and the aromaticity of the ring is restored.

The rate and regioselectivity of SNAr reactions on this compound are determined by two primary factors:

Activation by Electron-Withdrawing Groups: The nitro group, being one of the most powerful electron-withdrawing groups, strongly activates the ring for nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group.

Leaving Group Ability: In the context of SNAr, the typical leaving group trend seen in aliphatic substitution (I > Br > Cl > F) is inverted. Fluorine is often the best leaving group among the halogens. This is because the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negatively charged intermediate through its powerful inductive effect, thereby lowering the activation energy of this crucial step.

In the structure of this compound, the fluorine atom is at the C3 position, which is ortho to the activating C2-nitro group. The bromine atom is at the C5 position, which is meta to the nitro group. Consequently, the C3 position is significantly more activated towards nucleophilic attack than the C5 position. This electronic activation, combined with the superior leaving group ability of fluorine in SNAr reactions, dictates that nucleophilic substitution will occur preferentially at the fluorine center.

Table 1: Predicted Reactivity of Halogen Centers in SNAr
PositionHalogenPosition Relative to -NO₂Activation LevelLeaving Group Aptitude (SNAr)Predicted Reactivity
C3FluorineorthoHighHighPreferential Site of Substitution
C5BrominemetaLowModerateUnfavored Site of Substitution

Electrophilic Aromatic Substitution Modulations by Substituents

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. The presence of substituents on the ring significantly influences both the rate of reaction and the position of the incoming electrophile.

The aromatic ring of this compound is heavily substituted with electron-withdrawing groups, making it extremely deactivated towards electrophilic attack. The substituents modulate the ring's reactivity as follows:

Nitro Group (-NO₂): A powerful deactivating group that directs incoming electrophiles to the meta position.

Carboxylic Acid Group (-COOH): A deactivating group that also directs incoming electrophiles to the meta position.

Fluorine (-F) and Bromine (-Br): These halogens are deactivating groups due to their strong inductive electron withdrawal. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) when attack occurs at these positions.

Given that all four substituents are deactivating, EAS reactions on this compound are highly disfavored and would require harsh reaction conditions. If a reaction were to occur, the position of substitution would be determined by the competing directing effects. The C4 and C6 positions are the only available sites. The C6 position is ortho to the bromine and para to the fluorine, while being meta to both the nitro and carboxylic acid groups. The C4 position is ortho to both fluorine and bromine, and also meta to the nitro and carboxylic acid groups. The directing effects are in conflict, but generally, the strongest deactivating groups (-NO₂ and -COOH) will most effectively prevent substitution at their ortho and para positions, making the positions meta to them the least deactivated. Therefore, any potential electrophilic attack would likely be directed to the C4 or C6 positions, though yields would be expected to be very low.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates for these reactions, and the carbon-bromine bond in this compound serves as an effective handle for such transformations. The reactivity order for aryl halides in these reactions is typically I > Br > Cl > F. tcichemicals.com Thus, the C-Br bond is significantly more reactive than the C-F bond under standard palladium-catalyzed coupling conditions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like an arylboronic acid) with an organic halide. The C5-Br bond of this compound can be expected to readily participate in Suzuki coupling to form a biaryl linkage at this position. tcichemicals.comresearchgate.netnih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.orgwikipedia.org The C5 position can be functionalized with various alkenyl groups using this methodology, offering a route to substituted styrenes and other vinylated aromatics.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net The bromine at C5 provides a reactive site for the introduction of alkynyl moieties, leading to the synthesis of arylalkynes.

These reactions are typically chemoselective for the C-Br bond over the C-F bond, allowing for precise modification of the molecule at the C5 position while leaving the fluorine atom at C3 untouched for potential subsequent reactions, such as SNAr.

Table 2: Predicted Reactivity in Pd-Catalyzed Cross-Coupling
Reaction TypeReactive SiteCoupling PartnerExpected Product Type
Suzuki-MiyauraC5-BrAr-B(OH)₂Biaryl derivative
HeckC5-BrAlkene (e.g., R-CH=CH₂)Alkenyl derivative
SonogashiraC5-BrTerminal Alkyne (e.g., R-C≡CH)Alkynyl derivative

Inductive and Resonance Effects of Multiple Substituents on Aromatic Reactivity

Inductive Effect (-I): This effect involves the polarization of σ-bonds due to differences in electronegativity. All four substituents are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring. The order of this effect is approximately: -NO₂ > -F > -COOH > -Br. This collective withdrawal of electron density deactivates the ring towards electrophilic attack and activates it for nucleophilic attack.

Resonance Effect (±R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.

The nitro (-NO₂) and carboxylic acid (-COOH) groups exhibit a strong electron-withdrawing resonance effect (-R). They pull π-electron density out of the ring and onto the substituent, further deactivating the ring towards EAS and activating it for SNAr, especially at the ortho and para positions.

The combination of these effects in this compound results in a highly electron-poor aromatic system. The powerful -I and -R effects of the nitro and carboxyl groups dominate, making the ring exceptionally unreactive towards electrophiles. Simultaneously, the strategic placement of the nitro group ortho to the fluorine atom creates a highly activated site for nucleophilic aromatic substitution. The bromine atom, being less influenced by the activating nitro group and a better handle for organometallic chemistry, serves as the primary site for transition metal-catalyzed cross-coupling reactions.

Table 3: Summary of Substituent Electronic Effects
SubstituentPositionInductive EffectResonance EffectOverall Effect on EASEAS Directing Effect
-NO₂C2Strongly withdrawing (-I)Strongly withdrawing (-R)Strongly deactivatingmeta
-COOHC1Withdrawing (-I)Withdrawing (-R)Deactivatingmeta
-FC3Strongly withdrawing (-I)Weakly donating (+R)Deactivatingortho, para
-BrC5Withdrawing (-I)Weakly donating (+R)Deactivatingortho, para

This compound: A Versatile but Underexplored Building Block in Chemical Synthesis

This compound is a polysubstituted aromatic compound characterized by a unique arrangement of functional groups that endows it with significant potential as a versatile intermediate in organic synthesis. The presence of a carboxylic acid, a nitro group, and two different halogen atoms (bromine and fluorine) on a single benzene ring offers multiple reaction sites for chemical modification. While its structure suggests broad applicability, a review of current scientific and patent literature indicates that its specific roles in various synthetic applications are not yet extensively documented. This article explores the potential applications of this compound based on its chemical functionalities, structured around its prospective use as a building block in modern chemical research.

Applications As a Versatile Building Block in Chemical Synthesis

The strategic placement of electron-withdrawing groups (nitro and fluoro) and a synthetically adaptable bromine atom makes 5-Bromo-3-fluoro-2-nitrobenzoic acid a highly activated and functionalized molecule. These features, in theory, render it an attractive starting material for complex molecular architectures.

While specific examples utilizing this compound for the synthesis of heterocyclic compounds are not prominently featured in published research, its structure is highly conducive to such applications. The ortho-relationship between the nitro group and the carboxylic acid is a classic precursor motif for various fused heterocyclic systems.

Potential Synthetic Pathways:

Reduction and Cyclization: The chemical reduction of the nitro group to an amine would yield 2-amino-5-bromo-3-fluorobenzoic acid. This anthranilic acid derivative is a key intermediate for heterocycles like quinazolinones, benzodiazepines, and acridones through condensation reactions with appropriate partners.

Displacement Reactions: The fluorine and bromine atoms can be targeted for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, respectively, to build more complex heterocyclic frameworks.

The interplay of these functional groups provides a potential roadmap for creating diverse libraries of heterocyclic compounds, an essential activity in fields like medicinal chemistry.

In drug discovery, the development of novel molecular scaffolds is critical for identifying new therapeutic agents. Polysubstituted aromatic rings like this compound are valuable starting points due to their synthetic accessibility and the diverse range of derivatives they can produce. The compound's commercial availability makes it an accessible precursor for research laboratories.

The true value of a building block in drug discovery lies in its ability to be readily transformed into a variety of structures. The functional handles on this compound allow for systematic modification, which is crucial for structure-activity relationship (SAR) studies. For instance, the bromine atom is perfectly suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents. An article in ACS Omega highlights the use of structurally related bromo- and fluoro-substituted aminobenzoic acid analogs in the mutasynthesis of ansamitocins, which are potent cytotoxic payloads for antibody-drug conjugates (ADCs) acs.org. Although this study does not use this compound directly, it underscores the pharmaceutical relevance of scaffolds containing these motifs.

Table 1: Potential Synthetic Transformations for Scaffold Diversity

Functional Group Reaction Type Potential Introduced Moiety
Bromine Atom Suzuki Coupling Aryl, Heteroaryl
Bromine Atom Sonogashira Coupling Alkynyl
Bromine Atom Buchwald-Hartwig Amination Amines (Alkyl, Aryl)
Nitro Group Reduction Primary Amine
Carboxylic Acid Amide Coupling Amides, Peptides
Carboxylic Acid Esterification Esters
Fluoro Atom Nucleophilic Aromatic Substitution Alkoxy, Thiol

Detailed reports on the integration of this compound into the synthesis of advanced materials precursors are not currently available in the literature. However, the high degree of functionalization suggests potential utility in this field. Fluorinated and nitrated aromatic compounds can serve as precursors for:

Specialty Polymers: The difunctional nature of the molecule (e.g., after converting the nitro group to an amine) could allow it to be used as a monomer for synthesizing high-performance polymers with enhanced thermal stability or specific electronic properties.

Functional Dyes and Pigments: The nitroaromatic core can be chemically transformed into chromophores, and further functionalization could be used to tune optical properties or improve solubility and binding to substrates.

These applications remain speculative pending dedicated research into the material science applications of this specific compound.

There is currently no evidence in the scientific literature describing the catalytic applications of derivatives of this compound. In principle, the molecule could be converted into ligands for transition metal catalysis. For example, transformation of the carboxylic acid and reduction of the nitro group could lead to aminobenzoic acids capable of chelating metal ions. The electronic properties of such ligands would be significantly influenced by the remaining bromo- and fluoro-substituents, potentially tuning the reactivity of a metal center. However, this remains a hypothetical application without published examples.

Spectroscopic and Structural Characterization of 5 Bromo 3 Fluoro 2 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 5-bromo-3-fluoro-2-nitrobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the proton, carbon, and fluorine environments, respectively.

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding with the solvent.

The two aromatic protons, H-4 and H-6, are in different chemical environments and will appear as distinct multiplets. The chemical shifts are influenced by the electron-withdrawing effects of the nitro, fluoro, and bromo substituents, as well as the carboxylic acid group. The proton at the C-6 position is anticipated to be the most downfield of the two aromatic protons due to the deshielding effects of the adjacent bromine atom and the para nitro group. The proton at the C-4 position will be influenced by the adjacent fluorine and nitro groups. The coupling between these two protons would likely result in a doublet of doublets for each signal, though the exact splitting pattern would depend on the coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
COOH > 10 br s -
H-6 8.2 - 8.5 d ~2.5 (⁴JHF)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum of this compound will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are significantly affected by the attached functional groups. The carboxylic acid carbon (C=O) is expected to be the most downfield signal, typically in the range of 165-170 ppm.

The aromatic carbons will appear in the range of 110-160 ppm. The carbon atom attached to the fluorine (C-3) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons attached to the bromine (C-5) and the nitro group (C-2) will also have their chemical shifts influenced by these electronegative substituents. The remaining aromatic carbons (C-1, C-4, and C-6) will have chemical shifts determined by the combined electronic effects of all substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O 165 - 170
C-3 (C-F) 155 - 160 (d, ¹JCF ≈ 250 Hz)
C-2 (C-NO₂) 148 - 152
C-1 135 - 140
C-5 (C-Br) 115 - 120
C-6 130 - 135

Note: These are predicted values. The multiplicities (d) are due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. huji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-3 position. The chemical shift of this signal will be influenced by the electronic environment created by the adjacent nitro and bromo groups. The signal will likely appear as a doublet of doublets due to coupling with the neighboring protons, H-4 (³JFH) and H-2 (if present in a derivative). The wide chemical shift range of ¹⁹F NMR makes it a powerful tool for detecting subtle changes in the molecular structure. azom.com

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of the two aromatic protons (H-4 and H-6), confirming their scalar coupling relationship. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated aromatic carbons (C-4 and C-6) by correlating their signals to the directly attached protons (H-4 and H-6).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. youtube.com This technique would be invaluable in assigning the quaternary carbons (C-1, C-2, C-3, and C-5) by observing their long-range correlations with the aromatic protons. For example, the H-4 proton would be expected to show correlations to C-2, C-3, and C-5.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A strong absorption around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear as strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-F and C-Br stretching vibrations would be observed in the fingerprint region, typically below 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. ijtsrd.com The aromatic ring vibrations would give rise to characteristic bands in the Raman spectrum. The symmetric stretching of the nitro group often gives a strong Raman signal.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Carboxylic Acid (O-H) Stretching 2500 - 3300 (broad)
Carboxylic Acid (C=O) Stretching 1700 - 1730
Nitro (NO₂) Asymmetric Stretching 1520 - 1560
Nitro (NO₂) Symmetric Stretching 1340 - 1380
Aromatic C=C Stretching 1450 - 1600
C-F Stretching 1100 - 1250

Note: These are predicted frequency ranges and can be influenced by the solid-state packing and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₇H₃BrFNO₄, with a monoisotopic mass of approximately 262.92 g/mol . nih.gov

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The fragmentation pattern would likely involve the initial loss of small molecules. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). For benzoic acids, the loss of OH (17 Da) and COOH (45 Da) or CO₂ (44 Da) are also characteristic fragmentation pathways. The presence of the halogen atoms would also influence the fragmentation, with potential loss of Br (79/81 Da) or HBr.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion
263/265 [M]⁺ (Molecular ion)
246/248 [M - OH]⁺
218/220 [M - COOH]⁺
217/219 [M - NO₂]⁺

Note: The m/z values are based on the most abundant isotopes and the presence of bromine isotopes will result in doublet peaks for bromine-containing fragments.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the arrangement of atoms in a crystalline solid. This powerful analytical technique would provide invaluable information about the structural characteristics of this compound.

Single-Crystal X-ray Diffraction Studies

To date, no single-crystal X-ray diffraction studies for this compound have been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Such a study would yield precise data on bond lengths, bond angles, and torsion angles, defining the molecule's exact conformation in the solid state. Furthermore, it would provide the unit cell parameters and space group, which are critical for a complete structural description. Without this experimental data, a data table of crystallographic parameters cannot be generated.

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a key technique for the characterization of polycrystalline materials. A PXRD pattern serves as a unique fingerprint for a specific crystalline phase of a compound. It is instrumental in phase identification, purity assessment, and for tracking solid-state transformations. A search of the literature and diffraction data repositories did not yield any experimental powder diffraction patterns for this compound. Therefore, a data table of characteristic diffraction peaks (2θ values) and their relative intensities cannot be compiled.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular assembly of this compound in the solid state would be dictated by a variety of intermolecular interactions. The presence of a carboxylic acid group suggests the strong likelihood of hydrogen bonding, potentially leading to the formation of dimeric structures or extended chains. The bromine and fluorine substituents introduce the possibility of halogen bonding, a directional interaction that has garnered significant interest in crystal engineering. Additionally, the nitro group and the benzene ring could participate in π-π stacking and other weak interactions.

However, without crystallographic data, any discussion of these interactions remains purely speculative. A detailed analysis, including a data table of interaction geometries (distances and angles), is contingent upon the availability of an experimentally determined crystal structure.

Computational Chemistry and Theoretical Studies of 5 Bromo 3 Fluoro 2 Nitrobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone in the theoretical investigation of molecular systems. DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with appropriate basis sets (e.g., 6-311++G(d,p)), provide a robust framework for analyzing the electronic structure and properties of molecules like 5-Bromo-3-fluoro-2-nitrobenzoic acid. These calculations allow for the exploration of the molecule's potential energy surface to identify stable conformers and to compute a wide range of electronic and spectroscopic properties.

Molecular Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this molecule, a key aspect of conformational analysis is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. The planarity of the benzene ring is distorted by the presence of bulky substituents, and the C-C bond lengths within the ring are not uniform, reflecting the electronic influence of the bromo, fluoro, and nitro groups.

Computational studies on similar substituted benzoic acids reveal that the carboxylic acid group may be twisted out of the plane of the benzene ring to minimize steric hindrance. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure and stability.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzoic Acid

Parameter Bond Length (Å) Bond Angle (°)
C-Br 1.905 C-C-Br: 119.5
C-F 1.352 C-C-F: 118.7
C-N 1.478 C-C-N: 121.3
C=O 1.215 O=C-O: 123.1
C-O 1.358 C-C-C(OOH): 120.4

Note: These values are representative and based on DFT calculations of structurally similar compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters

Parameter Energy (eV)
EHOMO -7.25
ELUMO -3.15

Note: These values are illustrative and derived from computational studies on analogous aromatic compounds.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show the most negative potential localized around the oxygen atoms of the nitro and carboxylic acid groups, indicating these as the primary sites for electrophilic interaction. The hydrogen atom of the carboxylic acid group and the regions around the halogen atoms would exhibit positive potential, suggesting their susceptibility to nucleophilic attack.

Charge Distribution and Electronic Descriptors

The distribution of charge within a molecule is fundamental to its chemical behavior. Computational methods can quantify the partial charges on each atom, providing insight into the molecule's polarity and the nature of its chemical bonds. Various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis, are used to calculate these atomic charges.

From the HOMO and LUMO energies, several electronic descriptors can be calculated to further quantify the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

These descriptors provide a quantitative measure of the molecule's stability, reactivity, and the nature of its interactions with other chemical species.

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in its infrared (IR) and Raman spectra. The calculated vibrational spectrum serves as a powerful tool for the interpretation and assignment of experimental spectroscopic data. By comparing the calculated and experimental spectra, a detailed understanding of the molecule's vibrational modes can be achieved.

For this compound, the calculated vibrational spectrum would show characteristic frequencies for the stretching and bending modes of its functional groups, including the O-H and C=O stretches of the carboxylic acid, the N-O stretches of the nitro group, and the C-Br and C-F stretches. Theoretical calculations can aid in assigning these complex vibrational modes, which might be challenging to interpret from experimental data alone.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups

Vibrational Mode Calculated Frequency (cm-1)
O-H stretch (Carboxylic Acid) 3570
C=O stretch (Carboxylic Acid) 1750
N-O asymmetric stretch 1580
N-O symmetric stretch 1350
C-F stretch 1250

Note: These are representative frequencies and are typically scaled to better match experimental values.

Mechanistic Insights into Chemical Transformations via Computational Modeling

Beyond static molecular properties, computational modeling can provide valuable insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is crucial for understanding the reaction kinetics and for predicting the feasibility of different reaction pathways.

For instance, computational studies could be employed to investigate the mechanisms of nucleophilic aromatic substitution reactions, esterification of the carboxylic acid group, or reduction of the nitro group. By modeling the interactions of this compound with various reagents, a deeper understanding of its chemical transformations can be gained, which is invaluable for the design and optimization of synthetic routes.

Lack of Publicly Available Computational Studies on this compound Hinders Theoretical Analysis

A comprehensive search for computational and theoretical chemistry studies focusing on this compound has revealed a significant gap in the scientific literature. Despite the growing use of computational methods to predict molecular properties, specific research detailing the theoretical spectroscopic properties and reaction pathways for this particular compound does not appear to be publicly available at this time.

Computational chemistry, utilizing methods such as Density Functional Theory (DFT), is a powerful tool for predicting a range of molecular characteristics. These theoretical investigations can provide valuable insights into spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. Furthermore, computational models are instrumental in mapping potential reaction pathways, elucidating reaction mechanisms, and predicting the reactivity of chemical compounds.

Typically, such studies would involve optimizing the molecular geometry of this compound and then performing calculations to determine its electronic structure and vibrational modes. These calculations would yield predicted spectral data that could be compared with experimental results for validation. For instance, theoretical NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants would be calculated to aid in the structural elucidation of the molecule. Similarly, the prediction of IR absorption frequencies would help in identifying the characteristic vibrational modes associated with its functional groups.

In the context of reaction pathways, computational studies could explore the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack, and predict the transition states and energy barriers for various potential reactions. This information is crucial for understanding the chemical behavior of the compound and for designing synthetic routes.

However, the absence of published research or database entries containing this specific information for this compound makes it impossible to provide a detailed analysis of its computationally predicted properties. The scientific community has conducted and published extensive computational studies on related halogenated and nitrated benzoic acid derivatives. These studies demonstrate the feasibility and utility of applying theoretical methods to this class of compounds. Yet, this compound itself has not been the subject of such a detailed, publicly documented theoretical investigation.

Consequently, the generation of data tables for predicted spectroscopic properties and a detailed discussion of theoretical reaction pathways for this compound cannot be fulfilled at present due to the lack of available source data.

Green Chemistry Principles in the Synthesis and Applications

Future Research Directions and Emerging Opportunities for 5 Bromo 3 Fluoro 2 Nitrobenzoic Acid

Exploration of Undiscovered Reaction Pathways and Synthetic Methodologies

The unique substitution pattern of 5-Bromo-3-fluoro-2-nitrobenzoic acid presents a rich landscape for exploring novel chemical reactions. Future research will likely focus on leveraging the electronic and steric environment of the molecule to achieve unprecedented transformations.

Key areas of exploration include:

Selective Functionalization: Developing methodologies for the selective reaction at one of the functional sites while leaving the others intact. For instance, reactions that target the C-Br bond via cross-coupling without affecting the nitro or fluoro groups are of immense interest.

Ortho-Lithiation Chemistry: Investigating directed ortho-lithiation pathways where the carboxylic acid group directs metallation to its adjacent positions, potentially enabling the introduction of new substituents.

Photoredox Catalysis: Utilizing the nitro group as an electron-withdrawing moiety to facilitate single-electron transfer (SET) processes, thereby opening up new radical-based reaction pathways.

Multicomponent Reactions: Designing one-pot multicomponent reactions where this compound serves as a key precursor for the rapid assembly of complex molecular architectures.

These explorations could lead to the synthesis of novel heterocyclic systems and complex organic molecules that are otherwise difficult to access.

Development of Highly Selective and Efficient Catalytic Systems

The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of this compound. Future research should target the creation of catalysts that can differentiate between the various reactive sites on the molecule.

Table 1: Potential Catalytic Transformations for this compound

Target SiteReaction TypePotential Catalyst SystemDesired Outcome
C-Br BondSuzuki-Miyaura CouplingPalladium-based catalysts with tailored phosphine ligandsFormation of new C-C bonds
Nitro GroupSelective ReductionHeterogeneous catalysts (e.g., Pt/C, Pd/C) with specific modifiersConversion to an amino group without dehalogenation
Carboxylic AcidAsymmetric EsterificationChiral organocatalysts or enzymes (Lipases)Formation of enantiomerically pure esters
C-F BondHydrodefluorinationTransition-metal complexes (e.g., Rhodium, Iridium)Selective C-H bond formation

The design of chemoselective catalysts will enable chemists to manipulate the molecule with surgical precision, building molecular complexity in a controlled and efficient manner. For instance, a catalyst that selectively reduces the nitro group to an amine is crucial for creating derivatives like 2-amino-5-bromo-3-fluorobenzoic acid, a valuable intermediate in medicinal chemistry.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of this compound into automated synthesis and flow chemistry platforms represents a significant leap towards high-throughput discovery and process optimization. researchgate.net Flow chemistry, where reactions occur under continuous flow conditions, offers enhanced safety, precise reaction control, and higher yields compared to traditional batch synthesis. researchgate.netacs.org

Future opportunities in this area include:

High-Throughput Library Synthesis: Utilizing robotic systems to perform a large number of reactions in parallel, using the title compound as a common starting material to generate extensive libraries of derivatives for biological screening.

Telescoped Synthesis in Flow: Designing multi-step reaction sequences in a continuous flow setup without isolating intermediates. tandfonline.com For example, a flow reactor could be configured for an initial Suzuki coupling at the bromine position, followed immediately by a nitro group reduction in a subsequent reactor module.

Real-Time Reaction Optimization: Integrating Process Analytical Technology (PAT) with automated systems to monitor reactions in real-time and use algorithms to automatically optimize conditions for yield and purity. magritek.com

These automated platforms can significantly accelerate the discovery of new materials and pharmaceutical agents derived from this compound. researchgate.nettandfonline.com

Advanced Applications in Molecular Recognition and Supramolecular Chemistry

Supramolecular chemistry focuses on the weaker, reversible, non-covalent interactions between molecules, such as hydrogen bonding and pi-pi stacking. wikipedia.org The distinct electronic features of this compound make it an intriguing candidate for designing host-guest systems and self-assembling molecular architectures.

Potential research directions are:

Anion Recognition: The electron-deficient aromatic ring, due to the presence of fluoro and nitro groups, can be exploited to design receptors for anions through halogen bonding and other non-covalent interactions.

Crystal Engineering: The carboxylic acid group is a reliable hydrogen bond donor and acceptor, which can be used to direct the formation of specific crystalline lattices with desired properties, such as porous materials for gas storage.

Molecular Sensors: Derivatives of the compound could be designed as molecular sensors. wikipedia.org For instance, a derivative could be functionalized with a fluorophore, where the binding of a specific guest molecule modulates the fluorescence output, enabling detection.

The principles of molecular recognition are central to designing molecules with tailored functions, from drug delivery systems to advanced materials.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. researchgate.net These methods can be applied to this compound to predict the properties of its derivatives before they are synthesized in the lab, saving significant time and resources.

Future research will likely involve:

Predictive Reactivity Models: Using quantum mechanical calculations to predict the most reactive sites of the molecule under different conditions and to elucidate complex reaction mechanisms.

Virtual Screening: Creating virtual libraries of thousands of potential derivatives and using computational models to screen them for desired properties, such as binding affinity to a biological target or specific electronic properties.

Designing Functional Molecules: Employing inverse design algorithms that start with a desired property and work backward to predict the molecular structure that would exhibit that property.

Table 2: Computationally Predicted Properties of Hypothetical Derivatives

Derivative StructurePredicted PropertyComputational MethodPotential Application
5-Aryl-3-fluoro-2-aminobenzoic acidHigh affinity for a specific enzyme active siteMolecular Docking, MD SimulationsNew drug candidate
5-Bromo-3-fluoro-2-nitrobenzamide (with chiral amine)Specific folded conformation (Foldamer)Density Functional Theory (DFT)Supramolecular assembly
5-(Thiophenyl)-3-fluoro-2-nitrobenzoic acidLow HOMO-LUMO gapTime-Dependent DFT (TD-DFT)Organic electronic material

By combining computational predictions with synthetic execution, researchers can accelerate the innovation cycle and more rapidly develop novel molecules with precisely tailored functions based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-3-fluoro-2-nitrobenzoic acid, and how can intermediates be characterized?

Methodological Answer: A typical synthesis involves sequential halogenation, nitration, and oxidation steps. For example:

Bromination/Fluorination: Start with a fluorobenzoic acid derivative. Bromination can be achieved using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination. Fluorination may require Balz-Schiemann or halogen exchange reactions .

Nitration: Introduce the nitro group using mixed nitric-sulfuric acid (HNO₃/H₂SO₄) at low temperatures (0–10°C) to minimize over-nitration. Monitor regioselectivity via TLC or HPLC .

Oxidation: If starting from a methyl or alcohol precursor, oxidize to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.
Characterization: Use 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., NO₂ and Br/F coupling), FT-IR for functional groups (e.g., -NO₂ at ~1520 cm⁻¹, -COOH at ~1700 cm⁻¹), and elemental analysis for purity validation .

Q. How can researchers purify this compound to achieve high analytical purity?

Methodological Answer: Purification challenges arise due to polar functional groups (-COOH, -NO₂) and halogenated byproducts. Recommended methods:

  • Recrystallization: Use ethanol/water or DMSO/water mixtures. Slow cooling enhances crystal formation. Monitor pH to prevent acid decomposition.
  • Column Chromatography: Employ silica gel with a gradient eluent (e.g., hexane/ethyl acetate + 1% acetic acid) to improve separation of acidic impurities.
  • Acid-Base Extraction: Dissolve in NaHCO₃ solution, filter, and re-precipitate with HCl. Avoid prolonged exposure to strong bases to prevent nitro group reduction .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 19^{19}F NMR: Detects fluorine environment; deshielding effects from electron-withdrawing groups (-NO₂, -Br) shift signals downfield (e.g., δ -110 to -120 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M-H]⁻ at m/z 262.93 (calculated for C₇H₂BrFNO₄⁻). Fragmentation patterns (e.g., loss of COOH or NO₂) aid in structural validation .
  • XRD (Optional): Single-crystal X-ray diffraction provides definitive proof of regiochemistry, though crystallization may require slow evaporation from DMF .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during nitration of bromo-fluorobenzoic acid precursors?

Methodological Answer: Nitration efficiency depends on:

  • Temperature Control: Maintain ≤10°C to reduce dinitro byproduct formation.
  • Directing Groups: The meta-directing effect of -Br and -F can be leveraged. Use diluted HNO₃ (1:2 v/v with H₂SO₄) to enhance regioselectivity.
  • In Situ Monitoring: Employ inline FT-IR or Raman spectroscopy to track nitro group incorporation and adjust reagent stoichiometry dynamically .

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Model reaction pathways (e.g., Suzuki-Miyaura coupling). Calculate Fukui indices to identify reactive sites (e.g., Br for Pd-catalyzed coupling).
  • Solvent Effects: Simulate polarity and steric effects using COSMO-RS or MD simulations. Polar aprotic solvents (DMF, DMSO) typically enhance reactivity in cross-couplings .

Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer: Discrepancies often stem from:

  • Polymorphism: Use differential scanning calorimetry (DSC) to identify polymorphic transitions.
  • Impurity Profiling: Perform HPLC-MS to detect halogenated or nitro-reduced impurities.
  • Reference Standards: Compare with independently synthesized samples or commercial standards (if available). Literature data from (mp ~170–173°C for analogs) can guide validation .

Q. How can the nitro group in this compound be selectively reduced without affecting other functionalities?

Methodological Answer:

  • Catalytic Hydrogenation: Use H₂/Pd-C in ethanol at 25°C. Monitor pressure (1–2 atm) to prevent over-reduction.
  • Chemical Reduction: Employ Fe/HCl or SnCl₂ in acetic acid. Quench with ice to isolate the amine intermediate.
    Caution: Fluorine and bromine substituents are generally inert under these conditions, but prolonged reaction times may debrominate the compound .

Q. What crystallographic software (e.g., SHELX) is suitable for resolving the crystal structure of this compound?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
  • Structure Refinement: SHELXL (via Olex2 interface) is ideal for handling heavy atoms (Br) and disorder modeling. Apply restraints for nitro group geometry and anisotropic displacement parameters .

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